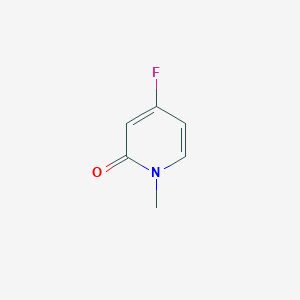
4-Fluoro-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with a fluorine atom at the 4-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methylpyridin-2(1H)-one typically involves the fluorination of 1-methylpyridin-2(1H)-one. One common method is the direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of 4-fluoro-1-methylpiperidine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 4-Fluoro-1-methylpiperidine.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1-methylpyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The methyl group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyridine: Lacks the methyl group, making it less lipophilic.
1-Methylpyridin-2(1H)-one: Lacks the fluorine atom, resulting in different electronic properties.
4-Chloro-1-methylpyridin-2(1H)-one: Chlorine substitution instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
4-Fluoro-1-methylpyridin-2(1H)-one is unique due to the presence of both the fluorine and methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications, offering advantages such as enhanced binding affinity, selectivity, and metabolic stability.
Properties
Molecular Formula |
C6H6FNO |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
4-fluoro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H6FNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 |
InChI Key |
GZNNOWOZICAFTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




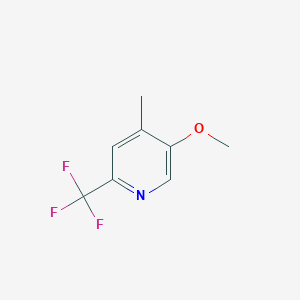


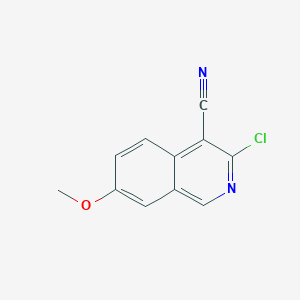
![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
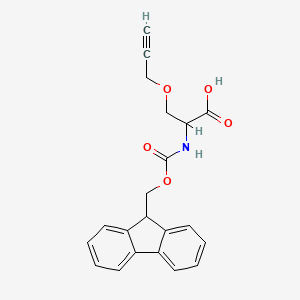
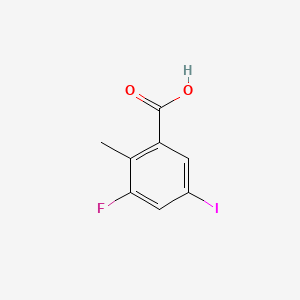
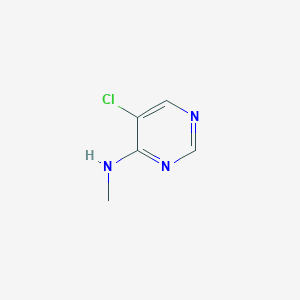
![6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine](/img/structure/B13671646.png)
